molecular formula C10H12N4O2 B11819953 7-(Morpholin-4-YL)-[1,2]oxazolo[4,5-C]pyridin-4-amine

7-(Morpholin-4-YL)-[1,2]oxazolo[4,5-C]pyridin-4-amine

Cat. No.: B11819953
M. Wt: 220.23 g/mol
InChI Key: PGQZEXIGRKEQIA-UHFFFAOYSA-N
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Description

7-Morpholin-4-yl-benzo[1,2,5]oxadiazol-4-ylamine is a novel small molecule that has garnered significant interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Morpholin-4-yl-benzo[1,2,5]oxadiazol-4-ylamine typically involves the reaction of morpholine with benzo[1,2,5]oxadiazole derivatives under specific conditions. The compound is often dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in a 0.9% NaCl solution containing gum Arabic for systemic treatment .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the high-throughput screening method has been employed to identify potent and specific inhibitors, such as 7-Morpholin-4-yl-benzo[1,2,5]oxadiazol-4-ylamine .

Chemical Reactions Analysis

Types of Reactions: 7-Morpholin-4-yl-benzo[1,2,5]oxadiazol-4-ylamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its properties .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal results .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .

Comparison with Similar Compounds

  • 7-(Morpholin-4-yl)-2,1,3-benzoxadiazol-4-amine
  • 7-(4-Morpholinyl)-2,1,3-benzoxadiazol-4-amine
  • δ-Secretase inhibitor 11
  • Compound 11A

Comparison: Compared to other similar compounds, 7-Morpholin-4-yl-benzo[1,2,5]oxadiazol-4-ylamine stands out due to its high specificity and potency as an AEP inhibitor. Its unique structure allows for effective inhibition of AEP without affecting other related cysteine proteases, making it a promising candidate for therapeutic development .

Properties

Molecular Formula

C10H12N4O2

Molecular Weight

220.23 g/mol

IUPAC Name

7-morpholin-4-yl-[1,2]oxazolo[4,5-c]pyridin-4-amine

InChI

InChI=1S/C10H12N4O2/c11-10-7-5-13-16-9(7)8(6-12-10)14-1-3-15-4-2-14/h5-6H,1-4H2,(H2,11,12)

InChI Key

PGQZEXIGRKEQIA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CN=C(C3=C2ON=C3)N

Origin of Product

United States

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